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For researchers engineering Saccharomyces cerevisiae and other fungi, the URA3 gene

serves as a vital selectable marker. Its product, orotidine-5'-phosphate (OMP) decarboxylase,

is not only essential for uracil biosynthesis but also converts the innocuous compound 5-

fluoroorotic acid (5-FOA) into a toxic byproduct, 5-fluorouracil.[1][2] This dual functionality

allows for both positive selection of URA3 transformants on media lacking uracil and counter-

selection against them on media containing 5-FOA.[1][2][3] However, resistance to 5-FOA is

not definitive proof of a successful URA3 gene deletion. Spontaneous mutations within the

URA3 gene can also confer resistance, leading to false positives.[1] Therefore, rigorous

verification of URA3 gene loss is a critical step to ensure the integrity of downstream

experiments.

This guide provides a comprehensive comparison of the common methods used to verify the

loss of the URA3 gene following 5-FOA selection, complete with experimental protocols and

data presentation to aid researchers in choosing the most appropriate technique for their

needs.

Comparison of Verification Methods
A variety of techniques are available to confirm the absence of a functional URA3 gene. The

choice of method often depends on factors such as throughput requirements, the need for

definitive confirmation, and available resources. The following table summarizes the key

aspects of the most frequently employed verification strategies.
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Method Principle Primary Use Throughput Reliability

Resource

Requirement

s

Phenotypic

Analysis

(Replica

Plating)

Assesses the

inability of

cells to grow

on media

lacking uracil,

confirming

the loss of

uracil

prototrophy.

[3][4]

Initial

screening of

a large

number of 5-

FOA resistant

colonies.

High

Moderate

(cannot

distinguish

between

deletion and

gene

mutation).

Minimal:

standard

yeast media

and plates.

Colony

Polymerase

Chain

Reaction

(PCR)

In vitro

amplification

of a specific

DNA region

to confirm the

absence of

the URA3

gene and, in

many cases,

the presence

of an

intended

deletion

cassette.[1]

[5]

Rapid and

high-

throughput

confirmation

of gene

deletion in a

large number

of colonies.[1]

High

High (can

confirm

deletion but

may not

detect off-

target

integrations).

Moderate:

PCR

reagents,

primers,

thermocycler,

and gel

electrophores

is equipment.

Southern

Blotting

Hybridization

of a labeled

DNA probe to

size-

fractionated

genomic DNA

to confirm the

absence of

Definitive

confirmation

of a correct

and single-

copy gene

deletion,

especially for

critical

Low Very High

(provides

information

on gene copy

number and

integration

site).

High:

genomic DNA

extraction,

restriction

enzymes,

electrophores

is and blotting

equipment,
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the URA3

gene and the

correct

integration of

a deletion

cassette.[1]

[6]

applications.

[1]

labeled

probes, and

detection

reagents.

DNA

Sequencing

Determines

the precise

nucleotide

sequence of

the genomic

locus where

the URA3

gene was

targeted for

deletion.[7][8]

Unambiguous

confirmation

of the

deletion and

verification of

the

surrounding

genomic

region.

Low to

Medium

Very High

(provides the

most detailed

information).

High: PCR

amplification

of the target

locus,

sequencing

services or

equipment.

Experimental Protocols
Detailed methodologies for the key verification experiments are provided below.

Phenotypic Analysis via Replica Plating
This method is a straightforward initial screen to identify colonies that are auxotrophic for uracil.

Materials:

Yeast colonies grown on 5-FOA selection plates.

Master plates with rich medium (e.g., YPD).

Replica plates: one with synthetic complete (SC) medium and another with SC medium

lacking uracil (SC-Ura).[3]

Sterile velveteen squares or a replica-plating tool.[3]
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Protocol:

Patch individual colonies from the 5-FOA plate onto a master YPD plate. Include a wild-type

(URA3+) and a known ura3Δ strain as positive and negative controls, respectively.

Incubate the master plate at 30°C until robust growth is observed.

Press a sterile velveteen square onto the master plate to pick up an imprint of the colonies.

Gently press the velveteen onto the SC and SC-Ura plates to transfer the colonies.[3]

Incubate the replica plates at 30°C for 1-2 days.[2]

Analysis: Colonies that grow on the SC plate but fail to grow on the SC-Ura plate are

considered putative ura3 mutants.[3][4]

Colony Polymerase Chain Reaction (PCR)
Colony PCR is a rapid and efficient method to screen for the absence of the URA3 gene at the

molecular level.

Materials:

Yeast colonies from the 5-FOA plate.

Sterile pipette tips or toothpicks.

PCR tubes.

Lysis solution (e.g., 20 mM NaOH).[1]

PCR master mix (containing Taq polymerase, dNTPs, buffer).

Forward and reverse primers flanking the URA3 gene or the deletion cassette.[1]

Protocol:

Pick a small amount of a single yeast colony with a sterile pipette tip and resuspend it in 20

µL of lysis solution in a PCR tube.[1]
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Heat the suspension at 95°C for 10 minutes to lyse the cells and release the genomic DNA.

Centrifuge the tube briefly to pellet the cell debris.

Use 1-2 µL of the supernatant as the template for a standard PCR reaction.

The primer design is crucial:

To confirm URA3 absence, use primers that anneal within the URA3 open reading frame.

A product will only be seen in wild-type cells.

To confirm the integration of a deletion cassette, use one primer that anneals upstream or

downstream of the integration site and another that anneals within the cassette.[5]

Analyze the PCR products by agarose gel electrophoresis. The presence or absence of a

band of the expected size will confirm the genetic modification.[1]

Southern Blotting
For definitive confirmation, especially in cases where PCR results are ambiguous or for

constructing strains for critical applications, Southern blotting is the gold standard.

Materials:

High-quality genomic DNA from putative ura3Δ strains.

Restriction enzymes.

Agarose gel electrophoresis equipment.

Nylon membrane for blotting.

A labeled DNA probe specific to the URA3 gene or the deletion cassette.

Hybridization and detection reagents.

Protocol:

Digest approximately 10-20 µg of genomic DNA with a suitable restriction enzyme.
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Separate the digested DNA fragments by agarose gel electrophoresis.

Transfer the DNA from the gel to a nylon membrane.

Hybridize the membrane with a labeled DNA probe.

Wash the membrane to remove the unbound probe.

Detect the probe signal using an appropriate method (e.g., autoradiography or

chemiluminescence).

Analysis: The presence or absence of a band corresponding to the URA3 gene and the

appearance of a band of the expected size for the deletion cassette will confirm the gene

deletion and correct integration.[6]

DNA Sequencing
DNA sequencing provides the most detailed and unambiguous verification of a gene deletion.

Materials:

Genomic DNA from the putative ura3Δ strain.

PCR reagents and primers to amplify the targeted genomic region.

Access to a DNA sequencing service or facility.

Protocol:

Amplify the genomic region spanning the intended URA3 deletion using PCR.

Purify the PCR product.

Sequence the purified PCR product using the same primers.

Analysis: Align the resulting sequence with the expected sequence of the modified locus to

confirm the precise deletion of the URA3 gene and the integrity of the surrounding genomic

DNA.[8]
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Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows and

principles.

Gene Deletion

Selection

Verification

Yeast Strain (URA3+)

Transformation 5-FOA Plate

Deletion Cassette

Resistant Colonies

Phenotypic Analysis

Colony PCR

Confirmed ura3Δ StrainSouthern Blot
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Click to download full resolution via product page

Caption: A high-level workflow for URA3 deletion and confirmation.
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Caption: The biochemical basis of 5-FOA counter-selection in yeast.

In conclusion, while 5-FOA selection is a powerful tool for isolating potential ura3 deletion

mutants, it is imperative to perform subsequent molecular verification to eliminate false

positives. A tiered approach, starting with high-throughput methods like replica plating and

colony PCR, followed by more definitive techniques such as Southern blotting or DNA

sequencing for critical strains, will ensure the generation of accurately engineered yeast for

reliable downstream applications in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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